Cloperastin-Fendizoat

Übersicht

Beschreibung

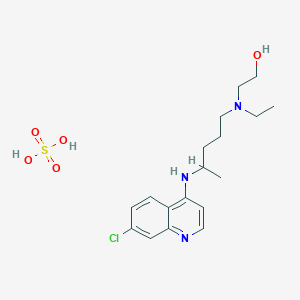

Cloperastin-Fendizoat ist eine Verbindung, die hauptsächlich als Antitussivum und Antihistaminikum verwendet wird. Es wird in mehreren Ländern, darunter Japan, Hongkong und einigen europäischen Ländern, als Hustenstiller vermarktet. Die Verbindung wurde erstmals 1972 in Japan und später 1981 in Italien eingeführt . This compound ist bekannt für seine Wirksamkeit bei der Behandlung von Husten, der mit Atemwegserkrankungen verbunden ist.

Wissenschaftliche Forschungsanwendungen

Cloperastin-Fendizoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in der Untersuchung der organischen Synthese und Reaktionsmechanismen verwendet.

Biologie: Es wird verwendet, um die Auswirkungen von Antitussiva und Antihistaminika auf biologische Systeme zu untersuchen.

Medizin: Es wird in der klinischen Praxis häufig als Hustenstiller und Antihistaminikum eingesetzt.

Industrie: Es wird in der pharmazeutischen Industrie zur Herstellung von Hustenstillern und Antihistaminika eingesetzt.

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt, aber es wurden mehrere biologische Aktivitäten identifiziert:

Sigma-1-Rezeptor-Ligand: This compound wirkt als Ligand für den Sigma-1-Rezeptor, wahrscheinlich als Agonist.

GIRK-Kanal-Blocker: Es wird als potenter Blocker von G-Protein-gekoppelten, nach innen gerichteten Kaliumkanälen (GIRK) beschrieben.

Antihistaminikum: Es hat eine hohe Affinität zum H1-Rezeptor, was zu seinen antihistaminischen Wirkungen beiträgt.

Anticholinergikum: Es zeigt auch anticholinerge Eigenschaften, die zu seinen Nebenwirkungen wie Sedierung und Somnolenz beitragen können.

Wirkmechanismus

Target of Action

Cloperastine fendizoate primarily targets the σ1 receptor and GIRK channels . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . GIRK channels, also known as inward-rectifier potassium ion channels, play a crucial role in maintaining the resting potential and regulating the duration of action potentials .

Mode of Action

Cloperastine fendizoate acts as a likely agonist of the σ1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, cloperastine fendizoate binding to the σ1 receptor can modulate the neuron’s response to neurotransmitters .

Additionally, cloperastine fendizoate is a potent blocker of GIRK channels . By blocking these channels, it inhibits the flow of potassium ions out of the cell, which can affect the cell’s electrical activity .

Biochemical Pathways

Its antitussive (cough-suppressing) effect likely involves the modulation of neuronal activity in the cough center of the brain via its action on the σ1 receptor and girk channels .

Pharmacokinetics

A study on the bioequivalence of cloperastine in healthy subjects under fasting and postprandial conditions showed that food has no significant effect on the absorption of cloperastine .

Result of Action

The primary result of cloperastine fendizoate’s action is its antitussive effect . By acting on the σ1 receptor and GIRK channels, it can suppress coughing, which is a common symptom of respiratory diseases .

Action Environment

This suggests that the drug’s action, efficacy, and stability are relatively consistent across different environmental conditions .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Cloperastine fendizoate are not fully understood. It has been identified to have several biological activities. It acts as a ligand of the σ1 receptor, a GIRK channel blocker, an antihistamine, and an anticholinergic . These interactions with various biomolecules contribute to its antitussive efficacy .

Cellular Effects

Cloperastine fendizoate’s cellular effects are primarily related to its antitussive and antihistamine properties . Recent studies have shown that it can also significantly inhibit the proliferation of oesophageal cancer cells .

Molecular Mechanism

The precise molecular mechanism of action of Cloperastine fendizoate is not fully clear. It is thought to act as a ligand of the σ1 receptor and a GIRK channel blocker, which may be involved in its antitussive efficacy . It also acts as an antihistamine and an anticholinergic .

Temporal Effects in Laboratory Settings

It is known that the therapeutic dose of Cloperastine fendizoate takes effect after 20-30 minutes, and single-dose administration duration is 3-4 hours .

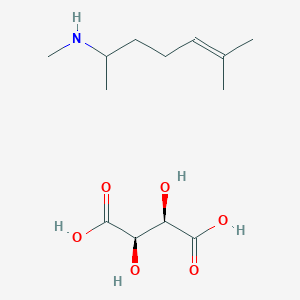

Vorbereitungsmethoden

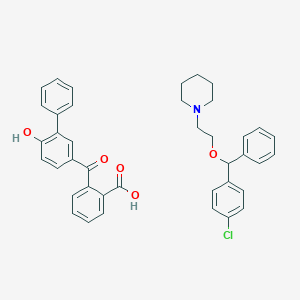

Die Synthese von Cloperastin-Fendizoat umfasst mehrere Schritte:

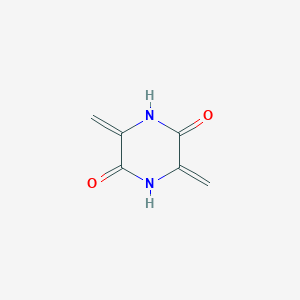

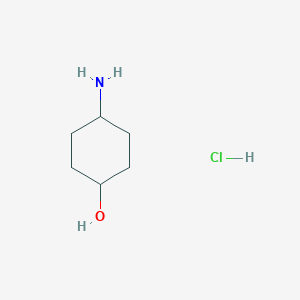

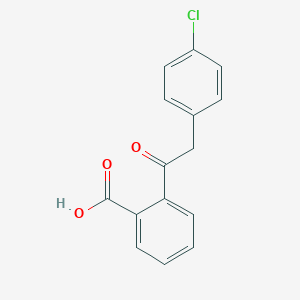

Nucleophile Substitutionsreaktion: 4-Chlorbenzhydrol reagiert mit 2-Chlorethanol in einem Benzol-organischen Lösungsmittel, um ein Zwischenprodukt zu bilden.

Reaktion mit Piperidin: Das Zwischenprodukt wird dann mit Piperidin umgesetzt, um racemisches Cloperastin zu erhalten.

Auftrennung von racemischem Cloperastin: Das racemische Cloperastin wird unter Verwendung eines Trennmittels in einem Fettalkohol-Lösungsmittel aufgetrennt, um Levo-Cloperastin zu erhalten.

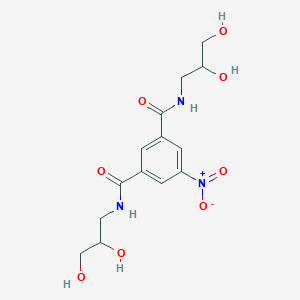

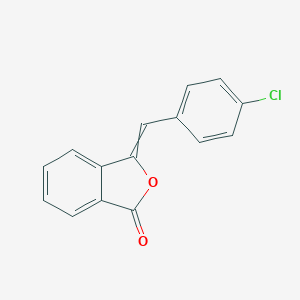

Salzbildung: Schließlich wird Levo-Cloperastin mit Fendizoesäure umgesetzt, um this compound zu bilden

Analyse Chemischer Reaktionen

Cloperastin-Fendizoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Alkylierungsmittel.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Cloperastin-Fendizoat kann mit anderen Antitussiva und Antihistaminika verglichen werden:

Codein: Ein Opioid, das als Hustenstiller verwendet wird, aber mit einem höheren Risiko für Nebenwirkungen wie Schläfrigkeit und Abhängigkeit.

Levodropropizin: Ein weiteres Antitussivum mit einem anderen Wirkmechanismus, das häufig als Alternative zu this compound eingesetzt wird.

This compound ist einzigartig in seiner Kombination aus Antitussivum- und Antihistaminikumeigenschaften, was es zu einer vielseitigen Verbindung zur Behandlung von Husten macht, der mit Atemwegserkrankungen verbunden ist.

Eigenschaften

IUPAC Name |

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZFKAKWSHBDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005645 | |

| Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85187-37-7 | |

| Record name | Cloperastine fendizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85187-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloperastine fendizoate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPERASTINE FENDIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

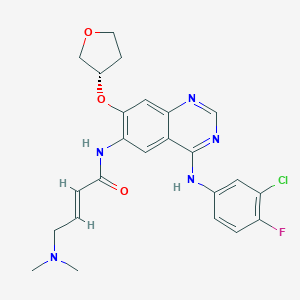

Feasible Synthetic Routes

Q1: What is the three-dimensional structure of Cloperastine Fendizoate and why is it important?

A: While Cloperastine Fendizoate has been used clinically as an antitussive, understanding its 3D structure is crucial for understanding its structure-activity relationship. X-ray analysis revealed that the two phenyl rings in Cloperastine are nearly perpendicular []. The piperidine ring adopts a chair conformation, and the chain connecting the piperidine and benzyl rings has a gauche-gauche-trans-gauche conformation []. This information is vital for researchers exploring its interactions with biological targets and designing potential analogs.

Q2: How can the enantiomers of Cloperastine Fendizoate be separated and quantified?

A: A chiral high-performance liquid chromatography (HPLC) method has been established for this purpose []. Utilizing a Chiralcel OD-H column and a mobile phase of hexane/isopropyl alcohol/diethylamine (98:2:0.1), the enantiomers can be effectively separated and detected at a wavelength of 254 nm []. This method offers a detection limit of 10 ng for each enantiomer, highlighting its sensitivity and applicability in assessing the purity of Cloperastine Fendizoate [].

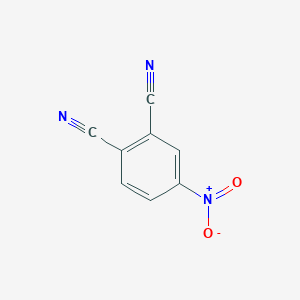

Q3: Are there any known impurities in Cloperastine Fendizoate synthesis, and how are they monitored?

A: Research indicates a focus on developing chromatographic methods to detect genotoxic impurities in Cloperastine Fendizoate []. While the specifics of these methods aren't detailed in the provided abstracts, this research area emphasizes the importance of quality control in pharmaceutical development.

Q4: What analytical challenges are encountered when quantifying Cloperastine Fendizoate in pharmaceutical formulations?

A: Formulations like anti-cough suspensions often contain other ingredients besides the active compound. Research highlights the development of HPLC methods to simultaneously separate and quantify Cloperastine Fendizoate alongside preservatives like methylparaben and propylparaben in these formulations []. This indicates a need for analytical techniques capable of distinguishing and accurately measuring multiple components within a complex mixture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.